N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a benzo[d][1,3]dioxol-5-ylmethyl group and a pyrazin-2-yloxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperidine ring .Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. These could include reactions of the amide group, reactions of the ether group, and reactions involving the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
- Researchers have explored the antimycobacterial potential of derivatives based on imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides . These compounds were designed, synthesized, and evaluated for their antitubercular activity.
- Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC90 of 7.05 μM and an IC50 of 2.32 μM. Another compound, IT06, also exhibited promising activity against Mtb .
- To understand the binding patterns and stability of the protein–ligand complex, molecular docking and dynamics studies were conducted for the active compounds IT06 and IT10. These investigations provide insights into their interactions with the target protein (e.g., Pantothenate synthetase of Mtb) .
- The synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine have been explored. This method offers a general, inexpensive, and versatile approach for accessing related compounds .
Antimycobacterial Activity
Molecular Docking Studies
Synthetic Methodology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-18(21-9-13-3-4-15-16(8-13)25-12-24-15)22-7-1-2-14(11-22)26-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXRKNWNHVTISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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